molecular formula C16H15N5O B10975132 3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide CAS No. 544464-66-6

3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide

Cat. No.: B10975132
CAS No.: 544464-66-6
M. Wt: 293.32 g/mol
InChI Key: YCVQVTALQCFVCU-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, making it a nitrogen-rich heterocycle. The presence of the tetrazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide typically involves the cyclization of azide and amide compounds. One common method is the reaction of 3,3-diphenylpropanamide with sodium azide under acidic conditions to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetrazole ring.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves large-scale cyclization reactions using automated reactors. These methods prioritize safety and efficiency, utilizing optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as high-energy materials and polymers.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acid-containing compounds. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-diphenyl-N-(2H-tetrazol-5-yl)propanamide: Similar structure but with a different tetrazole isomer.

    3,3-diphenyl-N-(1-phenyl-1H-tetrazol-5-yl)methyl)propanamide: Contains an additional phenyl group attached to the tetrazole ring.

Uniqueness

3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide is unique due to its specific tetrazole isomer and the presence of the diphenylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

544464-66-6

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

3,3-diphenyl-N-(2H-tetrazol-5-yl)propanamide

InChI

InChI=1S/C16H15N5O/c22-15(17-16-18-20-21-19-16)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,18,19,20,21,22)

InChI Key

YCVQVTALQCFVCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NNN=N2)C3=CC=CC=C3

solubility

27 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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